Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl-
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Overview
Description
2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide typically involves the reaction of 3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring contributes to its stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluorophenyl)-5-methylthiazole-4-carboxamide
- 2-(3-chlorophenyl)-5-methyloxazole-4-carboxamide
- 2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide
Uniqueness
2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide stands out due to its unique combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61152-07-6 |
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Molecular Formula |
C11H9FN2O2 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9FN2O2/c1-6-9(10(13)15)14-11(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H2,13,15) |
InChI Key |
WOSHMVUHTCRJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)N |
Origin of Product |
United States |
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